molecular formula C9H8F3NO3 B14020414 2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid

2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid

Cat. No.: B14020414
M. Wt: 235.16 g/mol
InChI Key: JJERBXJQMJEKDA-UHFFFAOYSA-N
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Description

2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid is a fluorinated pyridine derivative featuring a propanoic acid backbone. Its structure includes a pyridine ring substituted with a difluoromethoxy group at the 2-position and a fluorine atom at the 5-position, linked to a propanoic acid moiety at the 4-position.

Properties

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

2-[2-(difluoromethoxy)-5-fluoropyridin-4-yl]propanoic acid

InChI

InChI=1S/C9H8F3NO3/c1-4(8(14)15)5-2-7(16-9(11)12)13-3-6(5)10/h2-4,9H,1H3,(H,14,15)

InChI Key

JJERBXJQMJEKDA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1F)OC(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the propanoic acid moiety through carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more effective inhibition or activation of the target. The compound may also participate in metabolic pathways, influencing various biochemical processes .

Comparison with Similar Compounds

Key Compounds :

  • Haloxyfop: 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid
  • Fluazifop: 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid

Structural Comparison :

Compound Pyridine Substituents Phenoxy Substituents Acid Group Position
Target Compound 2-(Difluoromethoxy), 5-F None C4 of pyridine
Haloxyfop/Fluazifop 3-Cl,5-CF₃ (Haloxyfop); 5-CF₃ (Fluazifop) Phenoxy-O- linkage to pyridine C2 of propanoic acid

Functional Implications :

  • However, its difluoromethoxy group may enhance metabolic stability compared to non-fluorinated analogs .
  • Haloxyfop and fluazifop’s trifluoromethyl groups increase lipophilicity, favoring membrane penetration in plants. The target’s 5-F substitution offers a balance of electronegativity and steric bulk .

Pyridinylpropanoic Acid Derivatives

Key Compound :

  • 2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ()

Structural Comparison :

Feature Target Compound Compound
Pyridine Substituents 2-OCHF₂, 5-F 2-N(CH₃)₂, 5-CF₃
Linkage to Propanoic Acid Direct (C4 of pyridine) Phenoxy bridge (C3 of pyridine)

Functional Implications :

  • The phenoxy linkage in the compound may confer flexibility, whereas the direct pyridine-propanoic acid bond in the target could restrict conformational mobility, affecting target binding .

Heterocyclic Propanoic Acid Analogs

Key Compounds :

  • Imidazolylpropanoic Acid Derivatives (): 5-((2-Amino-4-(4-fluorophenyl)-1H-imidazol-5-yl)(phenyl)methyl)-6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one
  • Bicyclic Carbamoylpropanoic Acids (): 3-(1-(6-endo-hydroxymethylbicyclo[2.2.1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid

Structural Comparison :

Compound Type Core Structure Key Functional Groups
Target Compound Pyridine + propanoic acid Difluoromethoxy, fluorine
Imidazolylpropanoic Acid Imidazole + dioxinone Amino, fluorophenyl, hydroxy
Bicyclic Carbamoylpropanoic Bicycloheptane + carbamoyl Methoxyethoxymethyl, hydroxylmethyl

Functional Implications :

  • The imidazolyl compound’s amino and hydroxy groups enable hydrogen bonding, contrasting with the target’s fluorine-driven hydrophobic interactions. This suggests divergent biological targets (e.g., enzymes vs. receptors) .
  • The bicyclic carbamoyl derivative’s bulky substituents may improve target selectivity but reduce solubility compared to the more compact target compound .

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